

JNJ-40355003 In Vivo Dosage and Administration Protocols for Rats

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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217

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Application Notes

JNJ-40355003 is a potent and selective covalent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA). By inhibiting FAAH, **JNJ-40355003** effectively increases the endogenous levels of these fatty acid amides in both plasma and brain tissue. This mechanism of action makes **JNJ-40355003** a valuable research tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various physiological and pathological conditions.

In preclinical rat models, oral administration of **JNJ-40355003** has been shown to achieve significant brain penetration and target engagement, leading to a dose-proportional increase in plasma and brain concentrations of the compound. Notably, near-complete inhibition of FAAH is necessary to achieve a substantial elevation of anandamide levels. The primary applications for in vivo studies in rats include the investigation of its analgesic properties in inflammatory and neuropathic pain models, as well as its potential anxiolytic effects in stress-related behavioral paradigms.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic and pharmacodynamic data for **JNJ-40355003** in rats following oral administration.

Table 1: Pharmacokinetic Parameters of **JNJ-40355003** in Rats Following a Single Oral Dose

Dosage (mg/kg, p.o.)	Cmax (nM)	Tmax (hours)	Brain/Plasma Ratio	Reference
3	~800	~4	2.62	

Table 2: Pharmacodynamic Effects of **JNJ-40355003** in Rats

Dosage (mg/kg, p.o.)	Time Point (hours)	Analyte	Fold Increase (vs. Vehicle)	Tissue	Reference
3	4	Anandamide (AEA)	~8	Brain	
3	4	Oleoyl ethanolamide (OEA)	~4	Brain	
3	4	Palmitoyl ethanolamide (PEA)	~3	Brain	
3	4	Anandamide (AEA)	~15	Plasma	
3	4	Oleoyl ethanolamide (OEA)	~8	Plasma	
3	4	Palmitoyl ethanolamide (PEA)	~6	Plasma	

Experimental Protocols

Protocol 1: Preparation of **JNJ-40355003** Formulation for Oral Administration in Rats

Objective: To prepare a homogenous suspension of **JNJ-40355003** suitable for oral gavage in rats.

Materials:

- **JNJ-40355003** powder
- Vehicle: 0.5% (w/v) methylcellulose in sterile water
- Sterile water
- Weighing scale
- Spatula
- Mortar and pestle (optional, for initial dispersion)
- Stir plate and magnetic stir bar
- Volumetric flask
- Graduated cylinder

Procedure:

- Calculate the required amount of **JNJ-40355003** and vehicle based on the desired final concentration and total volume needed for the study. For example, to prepare 10 mL of a 3 mg/mL suspension, weigh out 30 mg of **JNJ-40355003**.
- Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.
- Triturate the weighed **JNJ-40355003** powder with a small amount of the vehicle in a mortar to form a smooth paste. This step helps to prevent clumping.
- Gradually add the remaining vehicle to the paste while stirring continuously.
- Transfer the suspension to a volumetric flask and adjust the final volume with the vehicle.

- Continuously stir the final suspension using a magnetic stir bar on a stir plate for at least 30 minutes before administration to ensure a homogenous mixture. Maintain stirring during the dosing procedure.

Protocol 2: Oral Administration of JNJ-40355003 to Rats via Gavage

Objective: To accurately deliver a specified dose of **JNJ-40355003** to rats.

Materials:

- **JNJ-40355003** suspension
- Male Sprague-Dawley rats (or other appropriate strain)
- Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)
- Syringes (e.g., 1-3 mL)
- Animal scale

Procedure:

- Weigh each rat accurately to determine the correct volume of the **JNJ-40355003** suspension to be administered. The dosing volume is typically in the range of 5-10 mL/kg.
- Gently restrain the rat. One common method is to hold the rat by the scruff of the neck to prevent movement of the head and torso.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
- Draw the calculated volume of the continuously stirred **JNJ-40355003** suspension into the syringe.
- Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

- Once the needle has reached the predetermined depth, slowly administer the suspension.
- Gently remove the gavage needle.
- Monitor the rat for a short period after dosing for any signs of distress, such as labored breathing or coughing, which could indicate improper administration into the trachea.
- Return the rat to its home cage.

Signaling Pathway and Experimental Workflow Diagrams

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